molecular formula C13H15FO3 B15254248 1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid

1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B15254248
M. Wt: 238.25 g/mol
InChI Key: ROEWNJJDBHHPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C13H15FO3 and a molecular weight of 238.25 g/mol This compound features a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a fluoro and methoxy group

Preparation Methods

The synthesis of 1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium fluoride.

Scientific Research Applications

1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and specificity to these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid can be compared to other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H15FO3/c1-17-9-4-5-10(11(14)8-9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)

InChI Key

ROEWNJJDBHHPIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2(CCCC2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.